molecular formula C8H6ClNO4 B8362747 3'-Chloro-4'-hydroxy-5'-nitroacetophenone

3'-Chloro-4'-hydroxy-5'-nitroacetophenone

Cat. No. B8362747
M. Wt: 215.59 g/mol
InChI Key: SCSHFICOJDBSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Chloro-4'-hydroxy-5'-nitroacetophenone is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Chloro-4'-hydroxy-5'-nitroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4'-hydroxy-5'-nitroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3'-Chloro-4'-hydroxy-5'-nitroacetophenone

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

1-(3-chloro-4-hydroxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H6ClNO4/c1-4(11)5-2-6(9)8(12)7(3-5)10(13)14/h2-3,12H,1H3

InChI Key

SCSHFICOJDBSLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-milliliter flask was charged with 300 milliliters of concentrated sulfuric acid, chilled to 5° to 10° C. and at this temperature 17.1 grams of 3'-chloro-4'-hydroxyacetophenone was slowly added. To the stirred clear solution 20 grams of potassium nitrate was slowly added during a period of about 30-40 minutes while the temperature was maintained between 5° and 10° C. After stirring for an additional 45-60 minutes, the solution was stirred into 1,000 grams of ice. The resulting pale yellow solid was filtered and washed with water.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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